molecular formula C9H5N3O5 B12276989 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B12276989
M. Wt: 235.15 g/mol
InChI Key: YPVCHNLZMDQHTE-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic aromatic compound that contains an oxadiazole ring substituted with a nitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired oxadiazole compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Substitution: Formation of esters or amides of the oxadiazole compound.

Scientific Research Applications

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity by generating reactive oxygen species or altering cellular redox states .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-1,2,4-triazole-5-carboxylic acid: Similar structure but with a triazole ring instead of an oxadiazole ring.

    4-Nitrophenyl-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of both a nitrophenyl group and an oxadiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C9H5N3O5

Molecular Weight

235.15 g/mol

IUPAC Name

3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C9H5N3O5/c13-9(14)8-10-7(11-17-8)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,13,14)

InChI Key

YPVCHNLZMDQHTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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